molecular formula C10H15F3N2O B2663201 3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856098-64-0

3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2663201
CAS RN: 1856098-64-0
M. Wt: 236.238
InChI Key: YPTXDRXXBXIASG-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

Pyrazoles have a 5-membered aromatic ring. The specific structure of “3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole” would depend on the positions of the propoxymethyl and trifluoropropyl groups on the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole” would depend on the specific structure of the compound. Pyrazoles in general are stable aromatic compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used in medicinal chemistry due to their biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyrazoles are a focus of research due to their wide range of biological activities .

properties

IUPAC Name

3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-15(14-9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTXDRXXBXIASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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